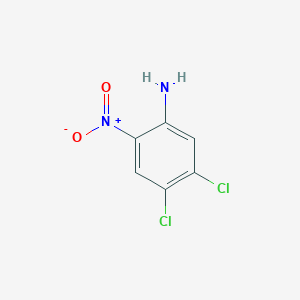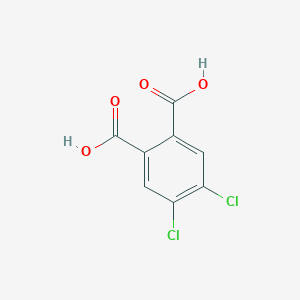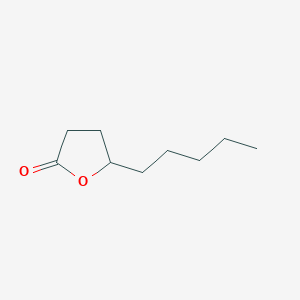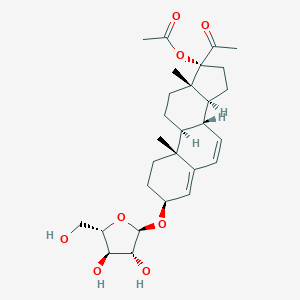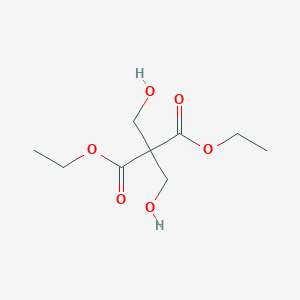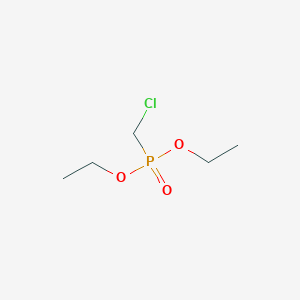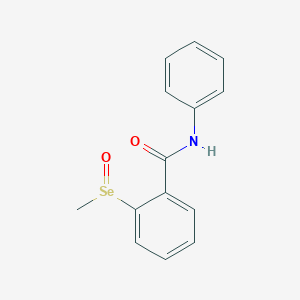
2,2'-Dihydroxybenzophenone
Descripción general
Descripción
2,2’-Dihydroxybenzophenone is a member of benzophenones . It forms photostabilizer compounds with 2,2,6,6-tetramethylpiperidine under phase transfer catalysis conditions .
Synthesis Analysis
2,2’-Dihydroxybenzophenones and derivatives have been synthesized directly or by oxidation of their incipiently obtained benzylic alcohols by diverse efficient methods . An efficient rhodium-catalyzed direct synthesis of 2,2’-dihydroxybenzophenones was developed from functionalized salicylaldehydes .Molecular Structure Analysis
The structure profile of 2,2’-Dihydroxybenzophenone has been scrutinized by DFT/B3LYP-6-311++G** methodology, NMR spectroscopy . The molecular formula is C13H10O3 .Chemical Reactions Analysis
A covalently anchored phosphine free Pd(II) based 2,2’-dihydroxybenzophenone (DHBP) complex over organofunctionalized SBA-15 has been synthesized by the reaction between aminofunctionalized SBA-15 (NH 2 SBA-15) and a 2,2’-dihydroxybenzophenone (DHBP) ligand, and further complexation with Pd(II)Cl 2 to get Pd(II)–DHBP@SBA-15 .Physical And Chemical Properties Analysis
The molecular weight of 2,2’-Dihydroxybenzophenone is 214.22 g/mol .Aplicaciones Científicas De Investigación
Rhodium-Catalyzed Synthesis
2,2’-Dihydroxybenzophenone can be synthesized directly from functionalized salicylaldehydes using a rhodium catalyst . This approach provides easy access to various functionalized 2,2’-Dihydroxybenzophenone and xanthone core skeletons .
Medicinal Applications
Dihydroxybenzophenone is a medicinally important structural motif with various biological activities . Some of the derivatives have been used as sunscreen additives .
Intermediates in Synthesis of Chiral Ligands
Some derivatives of 2,2’-Dihydroxybenzophenone have been used as intermediates in the synthesis of chiral ligands .
Precursors in Synthesis of Fluorophores
Symmetrically substituted xanthone derivatives have been used as precursors in the synthesis of fluorophores .
Thermal and Dielectric Studies
The thermal and dielectric properties of 2,2’-Dihydroxybenzophenone have been studied in relation to the potential progress of crystal nucleation and growth below the ordinary glass transition temperature .
Crystal Nucleation and Growth
2,2’-Dihydroxybenzophenone has been used to study crystal nucleation and growth below the ordinary glass transition temperature .
Mecanismo De Acción
Target of Action
2,2’-Dihydroxybenzophenone is a medicinally important structural motif with various biological activities . It has been used as sunscreen additives and as intermediates in the synthesis of chiral ligands
Mode of Action
The mode of action of 2,2’-Dihydroxybenzophenone involves the crucial role of the hydroxy group in the reductive homo-coupling process . The outcome of the reaction course was also found to be influenced by the electronics of the substituent groups in salicylaldehydes . In derivatives of 2,2’-Dihydroxybenzophenone, two acidic hydroxyl groups are held in an orientation that should allow them to act simultaneously as donors of hydrogen bonds to the oxygen atom of the carbonyl group .
Biochemical Pathways
It has been found that 2,2’-dihydroxybenzophenone can affect the β-catenin signaling pathway, which plays a crucial role in bone formation and antiosteoporotic activity .
Pharmacokinetics
It is known that the compound is synthesized directly or by oxidation of their incipiently obtained benzylic alcohols by diverse efficient methods .
Result of Action
It has been found that 2,2’-dihydroxybenzophenone can increase the phosphorylation of glycogen synthase kinase-3β (gsk-3β) at ser9 and the total expression of β-catenin in the cytosol, and markedly increase the localization of β-catenin into the nucleus .
Action Environment
It has been found that the compound’s absorption peaks show a shift depending on the electron-absorbing or electron-giving groups attached to it .
Safety and Hazards
Direcciones Futuras
The degradation kinetics and mechanisms of benzophenone-type UV filters and their degradation products (DPs) under UV and solar irradiation and in UV-based advanced oxidation processes (AOPs) such as UV/H 2 O 2, UV/persulfate, and the Fenton process are being studied . The effects of various operating parameters on the degradation of tested benzophenones from aqueous matrices are being presented .
Propiedades
IUPAC Name |
bis(2-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBRXKMQFDHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022404 | |
| Record name | 2,2'-Dihydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dihydroxybenzophenone | |
CAS RN |
835-11-0 | |
| Record name | 2,2′-Dihydroxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dihydroxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dihydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dihydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-DIHYDROXYBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET2N90CP6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2′-Dihydroxybenzophenone?
A1: 2,2′-Dihydroxybenzophenone has the molecular formula C13H10O3 and a molecular weight of 214.22 g/mol. []
Q2: How does the structure of 2,2′-Dihydroxybenzophenone influence its conformation?
A2: The presence of two hydroxyl groups at the 2 and 2′ positions of the benzophenone structure leads to intramolecular hydrogen bonding. DFT studies suggest that the energetically favorable conformation involves a single 6-membered hydrogen bond, although a bifurcated 6-membered H bridge is also possible. [, ]
Q3: What spectroscopic techniques are commonly used to characterize 2,2′-Dihydroxybenzophenone?
A3: Common techniques include infrared (IR) spectroscopy, particularly linear dichroism studies, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into vibrational modes, electronic transitions, and proton environments, aiding in structural elucidation. [, ]
Q4: How does the incorporation of 2,2′-Dihydroxybenzophenone impact the photostability of polymers like poly(vinyl chloride)?
A4: Research indicates that incorporating derivatives of 2,2′-Dihydroxybenzophenone, specifically certain oxocalix[n]arenes synthesized from it, can enhance the resistance of poly(vinyl chloride) films to photooxidation. This improved stability is attributed to the UV-absorbing properties of these derivatives. []
Q5: Can 2,2′-Dihydroxybenzophenone act as a ligand in catalyst systems?
A5: Yes, 2,2′-Dihydroxybenzophenone can function as a ligand for palladium. For instance, a Pd(II)–2,2′-Dihydroxybenzophenone complex anchored on SBA-15 has demonstrated catalytic activity in Heck reactions and alkene hydrogenation. This highlights the potential of utilizing 2,2′-Dihydroxybenzophenone in heterogeneous catalysis. [, ]
Q6: What is the role of the hydroxyl groups in the Rh-catalyzed synthesis of 2,2′-dihydroxybenzophenones?
A6: Research indicates that the hydroxy group plays a crucial role in the rhodium-catalyzed reductive homo-coupling of salicylaldehydes, leading to the formation of 2,2′-dihydroxybenzophenones. This highlights the importance of the hydroxyl group for the specific reactivity in this synthesis. []
Q7: Have computational methods been employed to study the structure and properties of 2,2′-Dihydroxybenzophenone?
A7: Yes, Density Functional Theory (DFT) calculations have been extensively used to investigate the conformational preferences, hydrogen bonding patterns, and electronic properties of 2,2′-Dihydroxybenzophenone and its derivatives. These studies offer valuable insights into structure-activity relationships. [, ]
Q8: How do structural modifications of 2,2′-Dihydroxybenzophenone affect its biological activity, particularly its anti-inflammatory properties?
A8: Studies have shown that converting 2,2′-Dihydroxybenzophenone into its oxime and N-acyl hydrazone derivatives can significantly enhance its anti-inflammatory activity. This suggests that modifications to the carbonyl group can significantly influence the molecule's pharmacological profile. []
Q9: Is there a correlation between the structure of 2,2′-Dihydroxybenzophenone derivatives and their inhibitory activity against human glutathione transferases (GSTs)?
A9: Research indicates that the presence of bromine or phenyl substituents, particularly at the 5 or 5′ positions, significantly impacts the inhibitory potency of 2,2′-Dihydroxybenzophenone derivatives against specific human GST isoenzymes. Additionally, the presence of a weakly acidic oxime group with a small volume appears to be favorable for binding to hGSTM1-1. [, ]
Q10: Does 2,2′-Dihydroxybenzophenone interact with specific enzymes in biological systems?
A10: Yes, 2,2′-Dihydroxybenzophenone and its derivatives have shown inhibitory activity against human glutathione transferases (GSTs), specifically hGSTA1-1, hGSTP1-1, and hGSTM1-1. These enzymes are involved in detoxification processes and play a role in multidrug resistance. [, , , , ]
Q11: What analytical techniques are used to determine trace amounts of molybdenum using 2,2′-Dihydroxybenzophenone thiosemicarbazone?
A11: Spectrophotometry is commonly employed, capitalizing on the formation of a red-colored complex between molybdenum and 2,2′-Dihydroxybenzophenone thiosemicarbazone in the presence of tin(II) chloride. The complex exhibits maximum absorbance at 500 nm, enabling quantitative analysis of molybdenum. []
Q12: Can 2,2′-Dihydroxybenzophenone thiosemicarbazone be used to determine the concentration of other metal ions?
A12: Yes, besides molybdenum, 2,2′-Dihydroxybenzophenone thiosemicarbazone has been investigated as a spectrophotometric reagent for determining trace amounts of copper, cobalt, nickel, and iron in mixtures. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



